molecular formula C25H17ClO3 B11150789 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11150789
M. Wt: 400.9 g/mol
InChI Key: USFIKZYDLXQZOK-UHFFFAOYSA-N
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Description

6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromenone family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to a furochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chlorophenyl precursors with a furochromenone intermediate under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H17ClO3

Molecular Weight

400.9 g/mol

IUPAC Name

6-benzyl-3-(4-chlorophenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H17ClO3/c1-15-19-12-21-22(17-7-9-18(26)10-8-17)14-28-23(21)13-24(19)29-25(27)20(15)11-16-5-3-2-4-6-16/h2-10,12-14H,11H2,1H3

InChI Key

USFIKZYDLXQZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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